molecular formula C17H19Cl3N2O B2965943 N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide CAS No. 302821-31-4

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide

Cat. No.: B2965943
CAS No.: 302821-31-4
M. Wt: 373.7
InChI Key: NSXPYEPMMBWCEO-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide is a synthetic compound characterized by a trichloroethyl backbone, a naphthalen-1-ylamino group, and a pivalamide (2,2-dimethylpropanamide) moiety. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related trichloroethyl carboxamide derivatives .

Properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl3N2O/c1-16(2,3)15(23)22-14(17(18,19)20)21-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14,21H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXPYEPMMBWCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalen-1-ylamine with 2,2,2-trichloroethanol under controlled conditions to form the intermediate N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)amine. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylamino oxides.

    Reduction: Formation of naphthalen-1-ylamino ethyl derivatives.

    Substitution: Formation of substituted naphthalen-1-ylamino ethyl compounds.

Scientific Research Applications

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Thiadiazolyl Carboxamide Analogs

Compounds such as N-(2,2,2-trichloro-1-((5-(aryl amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (e.g., derivatives with phenylamino-thiadiazole groups) share the trichloroethyl-carboxamide core but replace the naphthalene moiety with a 1,3,4-thiadiazole ring . Key differences include:

  • Bioactivity: Thiadiazolyl derivatives exhibit pH-dependent antimicrobial activity, with enhanced efficacy under acidic conditions due to protonation of the thiadiazole nitrogen .
  • Stability : The thiadiazole ring is prone to metabolic degradation, whereas the naphthalene system may confer greater metabolic stability.

Sulfonamide Derivatives

N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () shares the naphthalene group but incorporates sulfonamide and tetramethylpiperidine moieties. Comparisons include:

  • Binding Interactions : Sulfonamides typically exhibit strong hydrogen-bonding capacity, while pivalamide’s steric bulk may limit binding to certain targets but enhance selectivity.

Chlorinated Ethyl Compounds (e.g., DDT Analogs)

Chlorinated compounds like 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene (a DDT analog) share the trichloroethyl group but lack the amide and naphthalene functionalities . Differences include:

  • Toxicity Profile : DDT analogs are neurotoxic insecticides, whereas the target compound’s pivalamide and naphthalene groups suggest a shift toward antimicrobial or anticancer applications .
  • Environmental Persistence : The trichloroethyl group in DDT contributes to environmental persistence, but the target compound’s amide linkage may facilitate biodegradability.

Computational Insights and Docking Studies

Tools like UCSF Chimera () and AutoDock Vina () enable comparative analysis of binding modes. For example:

  • Hydrophobic Interactions : The naphthalene moiety in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in thiadiazolyl analogs.
  • Steric Effects : The pivalamide group’s bulkiness could reduce binding affinity compared to smaller carboxamides but improve selectivity by avoiding off-target interactions .

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